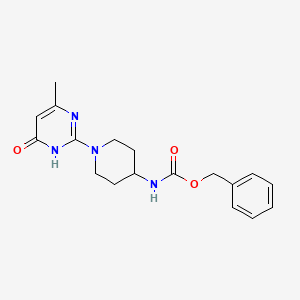

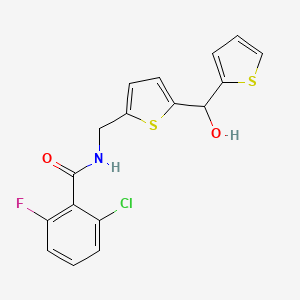

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate is a chemical compound that has gained attention due to its potential therapeutic applications. This compound is a member of the piperidine class of compounds and has been studied extensively for its potential use in treating various diseases.

Applications De Recherche Scientifique

Stereoselective Piperidine Synthesis

Piperidine structures, closely related to the core structure of the mentioned compound, are synthesized through oxidative carbon–hydrogen bond functionalizations of enamides, showcasing the importance of these methodologies in creating stereochemically complex piperidine derivatives. Such synthetic approaches are crucial for developing pharmacologically active molecules (Brizgys, Jung, & Floreancig, 2012).

Catalytic Hydrofunctionalization

The intramolecular hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles, facilitated by Au(I) catalysts, demonstrates the versatility of catalytic systems in generating piperidine derivatives and oxygen heterocycles. This highlights the significance of catalysis in the synthesis of complex organic molecules with potential pharmacological activities (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Novel One-Pot Synthesis of Pyrimidinones

A novel one-pot synthesis technique for 2-Aminopyrimidinones, involving piperidine as a reactant, underscores the development of efficient synthetic routes for heterocyclic compounds. These methodologies facilitate the rapid assembly of complex structures, which are crucial in drug discovery and material science (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Microwave-Assisted Synthesis with Antitumor Activity

The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones from compounds similar to the queried chemical illustrates the power of modern synthetic techniques in producing compounds with potential antitumor activity. This approach signifies the intersection of synthetic chemistry and medicinal research, aiming to discover new therapeutic agents (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Synthesis and Biological Activity

The synthesis and evaluation of benzimidazole derivatives for potential antineoplastic and antifilarial activities demonstrate the broader scope of research applications for compounds with structural similarities to the query. Such studies are indicative of the ongoing research efforts to develop new therapeutic agents based on the manipulation of heterocyclic chemistries (Ram, Wise, Wotring, Mccall, Townsend, 1992).

Propriétés

IUPAC Name |

benzyl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-11-16(23)21-17(19-13)22-9-7-15(8-10-22)20-18(24)25-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJDLFZNELLFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)

![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)